N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17248471
InChI: InChI=1S/C10H14N2O2/c1-2-4-9(13)11-10-7-5-3-6-8(7)12-14-10/h2-6H2,1H3,(H,11,13)
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide

CAS No.:

Cat. No.: VC17248471

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)butanamide
Standard InChI InChI=1S/C10H14N2O2/c1-2-4-9(13)11-10-7-5-3-6-8(7)12-14-10/h2-6H2,1H3,(H,11,13)
Standard InChI Key RVXGMWXGCYCNDD-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=C2CCCC2=NO1

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Stereoelectronic Features

The compound’s bicyclic framework consists of a 5,6-dihydro-4H-cyclopenta[c]isoxazole moiety fused to a butyramide group. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers rigidity and π-electron density, while the cyclopentane ring introduces strain that may enhance reactivity . The butyramide side chain (CH₂CH₂CH₂CONH-) extends from the isoxazole’s 3-position, providing hydrogen-bonding capacity and hydrophobic interactions.

IUPAC Nomenclature and SMILES Representation

The systematic IUPAC name is N-(5,6-dihydro-4H-cyclopenta[c] oxazol-3-yl)butanamide, reflecting the bicyclic system and substituents . The SMILES string CCCC(=O)NC1=C2CCCC2=NO1 encodes the connectivity: a butyramide group linked to a nitrogen atom on the isoxazole ring, which is fused to a cyclopentane .

3D Conformational Analysis

Computational models reveal that the cyclopentane ring adopts an envelope conformation, minimizing steric strain. The isoxazole’s planar structure allows for π-π stacking with aromatic residues in biological targets, while the amide group participates in hydrogen bonding .

Synthetic Routes and Methodological Challenges

Retrosynthetic Analysis

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide likely involves two key steps:

  • Cyclization to form the bicyclic isoxazole core.

  • Amide coupling between the bicyclic amine and butyric acid derivatives.

Cyclization Strategies

A plausible route involves the reaction of a γ-keto nitrile with hydroxylamine to form the isoxazole ring, followed by cyclopentane annulation via intramolecular aldol condensation. Alternative methods may employ transition metal catalysis or photochemical activation.

Amide Bond Formation

The amine group on the isoxazole can react with butyryl chloride or activated esters (e.g., N-hydroxysuccinimide esters) under Schotten-Baumann conditions. Microwave-assisted coupling may enhance yield and reduce side reactions.

Biological Activity and Mechanistic Hypotheses

Putative Targets and Mechanisms

Although direct studies are sparse, structurally analogous isoxazole derivatives exhibit activity against microbial pathogens and parasitic infections. The compound’s amide group may inhibit proteases or kinases, while the isoxazole could modulate G protein-coupled receptors (GPCRs) implicated in inflammation or neurotransmission .

Antiparasitic Activity

In Plasmodium falciparum, isoxazole-containing compounds inhibit heme detoxification. The hydrophobic cyclopentane moiety in this compound may enhance membrane permeability, facilitating accumulation in parasitized erythrocytes.

Comparative Analysis with Structural Analogs

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide

This analog (CAS No. 300712-74-7) replaces the isoxazole with a thiophene and introduces a cyano group. The thiophene’s sulfur atom increases lipophilicity, potentially enhancing blood-brain barrier penetration .

PropertyN-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramideN-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide
Molecular FormulaC₁₀H₁₄N₂O₂C₁₂H₁₄N₂OS
Molecular Weight (g/mol)194.23234.32
Key Functional GroupsIsoxazole, amideThiophene, cyano, amide
LogP (Predicted)1.22.5

Future Research Directions

Synthesis Optimization

Developing enantioselective routes to access chiral variants could enable structure-activity relationship (SAR) studies. Asymmetric catalysis using BINOL-derived phosphoric acids may induce stereocontrol during cyclization.

In Silico Screening

Molecular dynamics simulations could identify off-target interactions, reducing toxicity risks. Virtual screening against the ZINC15 database may reveal structural analogs with improved pharmacokinetics.

Preclinical Validation

In vitro assays assessing cytotoxicity, metabolic stability, and target engagement are critical. Collaborative efforts with academic labs could accelerate translational research, particularly in antimicrobial and anticancer domains .

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